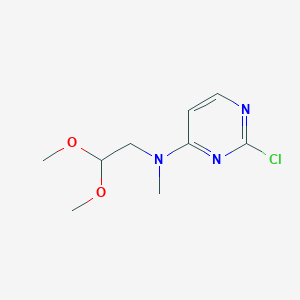

2-chloro-N-(2,2-dimethoxyethyl)-N-methylpyrimidin-4-amine

Description

Properties

IUPAC Name |

2-chloro-N-(2,2-dimethoxyethyl)-N-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClN3O2/c1-13(6-8(14-2)15-3)7-4-5-11-9(10)12-7/h4-5,8H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMVPZQOQGEIAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(OC)OC)C1=NC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-chloro-4,6-dimethoxypyrimidine as a Precursor

A foundational step in synthesizing related pyrimidine derivatives is the preparation of 2-chloro-4,6-dimethoxypyrimidine , which can be adapted for the target compound's synthesis.

This preparation involves three main steps:

| Step | Reaction Type | Description | Conditions | Yield & Notes |

|---|---|---|---|---|

| A | Salt-forming reaction | Malononitrile is reacted with methanol and a composite solvent under anhydrous HCl pressure | 0–20 atm HCl, -25 to 120 °C, 1–8 hours | Produces dimethyl propylenediimine dihydrochloride, high purity |

| B | Cyanamide reaction | The salt product reacts with potassium hydroxide, water, and 50% cyanamide solution | 0–100 °C, room temperature hold for 1–10 hours | Yields 3-amino-3-methoxy-N-cyano-2-propylene imine intermediate |

| C | Condensation reaction | Catalyst-assisted condensation with HCl gas at low temperature | -15 °C, 1 hour HCl introduction, followed by washing and recrystallization | Yields 2-chloro-4,6-dimethoxypyrimidine white crystals, 99% purity, melting point 103-104 °C |

The composite solvent used in the salt-forming step is a mixture of polar aprotic solvents such as dimethylformamide, dimethylacetamide, dimethyl sulfoxide, and others to optimize solubility and reaction efficiency.

Amination to Form 2-chloro-N-(2,2-dimethoxyethyl)-N-methylpyrimidin-4-amine

The key transformation to obtain the target compound involves nucleophilic substitution of the 4-chloro position of the pyrimidine ring with an amine containing the 2,2-dimethoxyethyl group and methyl substituent on nitrogen.

A typical procedure includes:

- Starting from 2,4-dichloropyrimidine or 2-chloro-4-chloropyrimidine derivatives.

- Reacting with 2,2-dimethoxyethylamine and methylamine or performing sequential amination steps.

- Conducting the reaction in an aprotic solvent such as dichloromethane or tetrahydrofuran under mild heating.

- Using bases like triethylamine or potassium carbonate to facilitate substitution.

- Purification by recrystallization or chromatography.

This method is supported by patent literature and synthetic organic chemistry precedents, where selective nucleophilic aromatic substitution at the 4-position is favored due to electronic and steric factors.

Alternative Multicomponent Reaction Approaches

Recent research explores multicomponent reactions (MCRs) for constructing nitrogen-containing heterocycles with functionalized side chains, including 2,2-dimethoxyethyl substituents.

- The Ugi four-component reaction (Ugi-4CR) involving aldehydes, isocyanides, amines (including 2,2-dimethoxyethan-1-amine), and carboxylic acids can yield intermediates that undergo further cyclizations.

- Subsequent acid-catalyzed cyclizations (e.g., Pictet-Spengler type) yield complex heterocyclic frameworks with high stereoselectivity.

- Although these methods are more complex, they demonstrate the versatility of 2,2-dimethoxyethyl amines in heterocyclic synthesis and could be adapted for pyrimidine derivatives.

Research Findings and Comparative Analysis

| Preparation Aspect | Method A: Stepwise Synthesis (Patent-based) | Method B: Multicomponent Reaction (Research) | Method C: Direct Amination (Literature) |

|---|---|---|---|

| Starting Materials | Malononitrile, methanol, composite solvents | Isocyanides, aldehydes, 2,2-dimethoxyethyl amine, acids | 2,4-Dichloropyrimidine, 2,2-dimethoxyethylamine, methylamine |

| Reaction Conditions | High pressure HCl, 0–120 °C, aqueous and organic solvents | Room temperature, methanol, acid catalysis | Mild heating, aprotic solvents, base present |

| Yield | High (up to 99% purity for intermediate) | Moderate to high (45–91% for intermediates) | Moderate to high depending on conditions |

| Purification | Filtration, recrystallization | Chromatography, recrystallization | Chromatography, recrystallization |

| Scalability | Industrially applicable | More suited for small-scale or medicinal chemistry | Industrially feasible |

| Notes | Well-documented, robust, high purity | Offers stereoselectivity and structural diversity | Straightforward, commonly used in pyrimidine chemistry |

Summary Table of Key Preparation Steps for this compound

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-(2,2-dimethoxyethyl)-N-methylpyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chloro or methyl groups, leading to the formation of new compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions. Conditions may vary depending on the specific nucleophile and reaction.

Major Products Formed:

N-oxides: Resulting from oxidation reactions.

Amines: Resulting from reduction reactions.

Substituted Pyrimidines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Overview

2-chloro-N-(2,2-dimethoxyethyl)-N-methylpyrimidin-4-amine, with the CAS number 2098133-18-5, is a chemical compound that has garnered attention in various scientific research applications. This compound features a molecular formula of C9H14ClN3O2 and a molecular weight of approximately 231.68 g/mol. Its unique structure allows it to interact with biological systems, making it a candidate for several applications in medicinal chemistry and biochemistry.

Scientific Research Applications

1. Medicinal Chemistry

The primary application of this compound lies in its potential as a pharmaceutical agent. Its pyrimidine core is common in many drugs, particularly those targeting nucleic acid synthesis and enzyme inhibition. Research indicates that compounds with similar structures exhibit anti-cancer and anti-inflammatory properties.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored derivatives of pyrimidine compounds and their effects on cancer cell lines. The findings suggested that modifications to the pyrimidine structure could enhance cytotoxicity against specific cancer types, indicating a promising avenue for further research on this compound in cancer therapy .

2. Enzyme Inhibition

Another significant application is in enzyme inhibition studies. Compounds similar to this compound have been shown to inhibit various enzymes involved in metabolic pathways.

Case Study: Inhibition of Kinases

Research has demonstrated that pyrimidine derivatives can act as selective inhibitors of kinases, which play critical roles in cell signaling and cancer progression. A detailed investigation into the structure-activity relationship (SAR) of these compounds could reveal how modifications affect their inhibitory potency .

3. Agrochemical Development

The compound's structural characteristics may also lend themselves to applications in agrochemicals, particularly as herbicides or fungicides. The chlorinated pyrimidine framework is known for its herbicidal properties.

Case Study: Herbicidal Activity

Research conducted on chlorinated pyrimidines has shown promising results in their efficacy against various plant pathogens and weeds. The potential for this compound to serve as an active ingredient in herbicide formulations warrants further exploration .

Mechanism of Action

The mechanism by which 2-chloro-N-(2,2-dimethoxyethyl)-N-methylpyrimidin-4-amine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Observations :

- The dimethoxyethyl group in the target compound likely enhances solubility compared to aromatic (e.g., 3-methoxyphenyl) or small aliphatic (e.g., cyclopropyl) substituents .

- Chlorine at position 2 (vs. 4 in ) may influence electronic effects on the pyrimidine ring, altering reactivity and target affinity .

Challenges :

- Steric hindrance from the dimethoxyethyl group may require optimized reaction conditions (e.g., elevated temperatures or polar solvents).

- Purification challenges due to hydrophilic groups, necessitating techniques like chromatography or recrystallization .

Biological Activity

2-Chloro-N-(2,2-dimethoxyethyl)-N-methylpyrimidin-4-amine (CAS Number: 2098133-18-5) is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H14ClN3O2

- Molecular Weight : 231.68 g/mol

- Purity : Minimum 95%

- Solubility : Soluble in various solvents, indicating potential for bioavailability .

Pharmacological Profile

The biological activity of this compound has been examined in various studies. Key findings include:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, pyrimidine derivatives have shown effectiveness against a range of bacterial strains, suggesting that this compound may possess similar activities .

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor of certain enzymes involved in metabolic pathways. Specific studies have indicated that pyrimidine derivatives can inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation .

The proposed mechanisms through which this compound may exert its biological effects include:

- Inhibition of Nucleotide Synthesis : By targeting enzymes involved in nucleotide biosynthesis, the compound may disrupt the proliferation of rapidly dividing cells, such as bacteria or cancer cells.

- Interaction with Receptors : The compound may interact with specific cellular receptors, potentially modulating signaling pathways related to cell growth and apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrimidine derivatives, including this compound:

Data Table: Biological Activities of Related Compounds

Q & A

Q. What are the optimal synthetic routes for 2-chloro-N-(2,2-dimethoxyethyl)-N-methylpyrimidin-4-amine, and how can reaction conditions be tailored to improve yield and purity?

- Methodological Answer : The synthesis of pyrimidin-4-amine derivatives typically involves nucleophilic substitution or condensation reactions. For example, alkylation of 2-chloropyrimidin-4-amine precursors with 2,2-dimethoxyethylamine derivatives can be optimized using polar aprotic solvents (e.g., DMF) and bases like KCO to facilitate deprotonation . Temperature control (e.g., 100°C for 10 hours) and stoichiometric adjustments (1:1.2 molar ratios) enhance yields . Purification via column chromatography (petroleum ether/ethyl acetate) ensures high purity . Similar protocols for N-butyl-6-chloropyrimidin-4-amine highlight the importance of stepwise monitoring using TLC or HPLC .

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituents on the pyrimidine ring, with characteristic shifts for chloro (δ ~8.5 ppm) and dimethoxyethyl groups (δ ~3.3–4.5 ppm) .

- X-ray Crystallography : Resolves bond angles and stereochemistry, as demonstrated for structurally analogous N-(2-chloropyrimidin-4-yl)-dimethyl derivatives .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., CHClNO: calculated 256.07, observed 256.08) .

Advanced Research Questions

Q. How can computational methods predict reaction pathways and optimize catalytic systems for synthesizing this compound?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) model transition states to predict regioselectivity in substitution reactions. For instance, ICReDD’s reaction path search methods combine quantum chemistry with experimental data to identify optimal catalysts (e.g., Pd/C for dehalogenation) and reduce trial-and-error approaches . Molecular docking studies further assess steric effects of the dimethoxyethyl group on reaction kinetics .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies often arise from impurities or stereochemical variations. For example:

- Purity Analysis : Use HPLC (≥95% purity thresholds) to eliminate confounding byproducts .

- Enantiomer Separation : Chiral chromatography or enzymatic resolution isolates active stereoisomers, as seen in studies of pyrimidine-based kinase inhibitors .

- Dose-Response Curves : Validate bioactivity thresholds using standardized assays (e.g., IC measurements in enzyme inhibition studies) .

Q. How does the electronic nature of the dimethoxyethyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-donating methoxy groups stabilize intermediates in Suzuki-Miyaura couplings. For example:

- Buchwald-Hartwig Amination : Dimethoxyethyl-substituted pyrimidines exhibit enhanced oxidative addition with Pd(0) catalysts due to reduced steric hindrance .

- Kinetic Studies : Compare reaction rates with non-methoxy analogs using time-resolved UV-Vis spectroscopy to quantify electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.